Cas no 183500-95-0 ((4-bromo-2-methyl-1H-imidazol-5-yl)methanol)
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-methyl-1H-Imidazole-4-methanol
- EN300-218280
- (4-bromo-2-methyl-1H-imidazol-5-yl)methanol
- DB-129271
- 183500-95-0
- 4-Bromo-5-hydroxymethyl-2-methylimidazole
- RFNWWGZVGMIOCQ-UHFFFAOYSA-N
- SCHEMBL7465315
-
- MDL: MFCD24565468
- Inchi: 1S/C5H7BrN2O/c1-3-7-4(2-9)5(6)8-3/h9H,2H2,1H3,(H,7,8)
- InChI Key: RFNWWGZVGMIOCQ-UHFFFAOYSA-N
- SMILES: BrC1=C(CO)NC(C)=N1
Computed Properties
- Exact Mass: 189.97418g/mol
- Monoisotopic Mass: 189.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 48.9Ų
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814313-2.5mg |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814313-5mg |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814313-25mg |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 25mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-218280-0.05g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 0.05g |
$344.0 | 2023-09-16 | ||
| Enamine | EN300-218280-0.1g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 0.1g |
$515.0 | 2023-09-16 | ||
| Enamine | EN300-218280-0.25g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 0.25g |
$735.0 | 2023-09-16 | ||
| Enamine | EN300-218280-0.5g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 0.5g |
$1158.0 | 2023-09-16 | ||
| Enamine | EN300-218280-1.0g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-218280-2.5g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-218280-5.0g |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
183500-95-0 | 5.0g |
$4309.0 | 2023-02-22 |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on (4-bromo-2-methyl-1H-imidazol-5-yl)methanol
Introduction to (4-bromo-2-methyl-1H-imidazol-5-yl)methanol (CAS No. 183500-95-0)
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol, with the CAS number 183500-95-0, is a versatile intermediate compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, which is well-known for its broad range of biological activities and applications in drug development.
The structure of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol consists of a brominated imidazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique arrangement of functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in the design of novel therapeutic agents.
In recent years, there has been a growing interest in imidazole derivatives due to their potential pharmacological properties. The bromine atom in the imidazole ring enhances the reactivity of the molecule, making it susceptible to various chemical modifications. These modifications can be tailored to produce compounds with specific biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.
One of the most compelling aspects of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol is its role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The hydroxymethyl group provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery. A notable example is the development of imidazole-based scaffolds that exhibit potent activity against protein kinases involved in signal transduction. These kinases are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention. The bromine substituent in (4-bromo-2-methyl-1H-imidazol-5-yl)methanol facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in medicinal chemistry to construct complex molecular architectures.
The pharmaceutical industry has also leveraged this compound for designing novel antimicrobial agents. Imidazole derivatives have shown promising activity against resistant bacterial strains, making them a valuable addition to the arsenal of antibiotics. The structural features of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol, including the bromine atom and hydroxymethyl group, contribute to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways.
Moreover, the synthesis of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol exemplifies the growing trend toward sustainable and efficient chemical processes. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce environmental impact. Researchers have developed catalytic systems that enable high-yield transformations while using fewer hazardous reagents. These advancements not only improve the efficiency of drug synthesis but also align with global efforts to promote sustainable practices.
The versatility of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol extends beyond pharmaceutical applications. It has been utilized in materials science and agrochemical research, where its structural motifs contribute to the development of novel materials with enhanced properties. For example, imidazole derivatives have been incorporated into polymers and coatings to improve thermal stability and mechanical strength.
In conclusion, (4-bromo-2-methyl-1H-imidazol-5-ylo)methanol (CAS No. 18350095) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in discovering new treatments for human diseases.
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